Meptazinol, (S)-

Analgesia Opioid Receptor Binding Affinity

(S)-Meptazinol, CAS 94666-16-7, is the specific enantiomer of the hexahydroazepine-derived opioid analgesic meptazinol. While meptazinol is clinically used as a racemic mixture, this (S)-enantiomer is primarily available for research purposes.

Molecular Formula C15H23NO
Molecular Weight 233.35 g/mol
CAS No. 94666-16-7
Cat. No. B12706717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeptazinol, (S)-
CAS94666-16-7
Molecular FormulaC15H23NO
Molecular Weight233.35 g/mol
Structural Identifiers
SMILESCCC1(CCCCN(C1)C)C2=CC(=CC=C2)O
InChIInChI=1S/C15H23NO/c1-3-15(9-4-5-10-16(2)12-15)13-7-6-8-14(17)11-13/h6-8,11,17H,3-5,9-10,12H2,1-2H3/t15-/m1/s1
InChIKeyJLICHNCFTLFZJN-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Meptazinol CAS 94666-16-7: Opioid Analgesic Enantiomer for Research Procurement


(S)-Meptazinol, CAS 94666-16-7, is the specific enantiomer of the hexahydroazepine-derived opioid analgesic meptazinol. While meptazinol is clinically used as a racemic mixture, this (S)-enantiomer is primarily available for research purposes [1]. Meptazinol is characterized by mixed agonist/antagonist properties at opioid receptors, with a notable selectivity for the mu-1 opioid receptor subtype [2]. Its pharmacology is distinct from classical opiates and other mixed agonist-antagonists [3]. The (S)-enantiomer has been reported to possess affinity for muscarinic receptors, a property that distinguishes it from the (R)-enantiomer [4].

Why Generic Substitution Fails: Procurement Considerations for (S)-Meptazinol


Substituting (S)-Meptazinol with other in-class opioid analgesics or even the racemic mixture is not scientifically sound due to its distinct pharmacological profile. The (S)-enantiomer exhibits a unique binding affinity for muscarinic receptors, a property not shared by the (R)-enantiomer or many standard opioids [1]. Furthermore, meptazinol's mu-1 selectivity [2] and its partial agonist activity, as evidenced by a sodium shift index of 8.7 compared to morphine (22.5) and naloxone (1.6) [3], define its specific pharmacodynamics. Procuring the correct enantiomer is critical for research aiming to replicate or build upon studies involving this specific molecular target interaction, as generic substitution would introduce confounding variables and invalidate comparative analyses [4].

Quantitative Evidence for (S)-Meptazinol Differentiation from Comparator Analgesics


Mu-1 Opioid Receptor Selectivity of Meptazinol vs. Morphine

Meptazinol demonstrates a unique mu-1 opioid receptor selectivity profile that distinguishes it from morphine. In receptor binding studies, meptazinol inhibited a portion of 3H-labeled opiate and opioid peptide binding with an IC50 value under 1 nM, specifically targeting the high-affinity mu-1 binding site [1]. This selectivity is further corroborated by a sodium shift index of 8.7 for meptazinol, which is midway between that of the full agonist morphine (22.5) and the antagonist naloxone (1.6), classifying it as a partial agonist [1]. In contrast, morphine's sodium shift of 22.5 is indicative of its full agonist profile. This mechanistic difference translates to a significant reduction in respiratory depression; at equianalgesic doses, morphine (3.5 mg/kg i.v.) significantly lowers pO2 by over 20 mm Hg and raises pCO2 by over 10 mm Hg, whereas meptazinol (10 mg/kg i.v.) has no significant effects on either parameter [1]. This differential profile is crucial for research focused on separating analgesia from adverse effects.

Analgesia Opioid Receptor Binding Affinity Respiratory Depression

Comparative Analgesic Potency: Meptazinol vs. Morphine, Pentazocine, and Buprenorphine

Meptazinol's analgesic potency differs significantly from other commonly used opioids. In animal models, meptazinol was estimated to be 2 to 5 times less potent than morphine, and less potent than or equipotent to pentazocine [1]. In a clinical setting, a randomized controlled trial comparing meptazinol 150 mg suppository to morphine 10 mg i.m. for postoperative pain found that both provided analgesic efficacy, but meptazinol's effects were comparable to a lower dose of morphine [2]. Another study using an on-demand intramuscular analgesic system found that buprenorphine (0.15 mg increments) provided longer-lasting analgesia and lower pain scores than meptazinol (50 mg increments) or pethidine (50 mg increments) [3]. These quantitative differences are essential for researchers designing comparative efficacy studies or investigating the therapeutic window of opioid analgesics.

Analgesia Potency Pharmacodynamics Postoperative Pain

Enantiomer-Specific Pharmacology: (S)-Meptazinol vs. (R)-Meptazinol

The (S)-enantiomer of meptazinol possesses a distinct pharmacological property compared to its (R)-enantiomer. While the (R)-enantiomer acts as a partial agonist at mu-opioid receptors, the (S)-enantiomer has been identified as having affinity for muscarinic acetylcholine receptors [1]. This is a critical differentiation for research purposes. In functional assays on guinea-pig ileum, the (+)-isomer inhibited the electrically induced twitch response at concentrations between 0.1 and 10 µM, an effect blocked by naloxone. In contrast, the (-)-isomer produced potentiation, an effect that was further increased by naloxone [2]. This indicates that the (-)-isomer's action is not mediated by mu-opioid receptors in this tissue and suggests a cholinergic component [2]. Researchers investigating the role of opioid vs. cholinergic pathways in analgesia must account for this enantiomeric specificity.

Enantiomer Stereochemistry Muscarinic Receptor Cholinergic

Comparative Clinical Efficacy: Meptazinol vs. Pethidine in Postoperative and Obstetric Pain

Clinical trials provide direct evidence of meptazinol's comparable or improved performance against pethidine in specific patient populations. In a double-blind study of 72 patients after total abdominal hysterectomy, meptazinol at doses of 75 mg and 100 mg i.m. was compared to pethidine 100 mg i.m. The pain relief score showed that pethidine was not significantly better than any dose of meptazinol. While patients preferred pethidine 100 mg over meptazinol 60 mg (P<0.01), there was no significant difference in patient or observer preference when the meptazinol dose was increased to 75 mg or 100 mg [1]. In obstetrics, meptazinol demonstrated a significant pharmacokinetic advantage over pethidine, with a neonatal half-life of 3.4 hours compared to 22.7 hours for pethidine [2]. Furthermore, a randomized double-blind trial in 100 patients suggested that meptazinol may have less depressant effects on the newborn, making it a potentially preferable analgesic for obstetric use [2]. These findings are critical for researchers designing studies in postoperative pain management or investigating neonatal safety profiles of analgesics.

Clinical Trial Postoperative Pain Obstetric Analgesia Neonatal Outcome

Validated Research Applications for (S)-Meptazinol Based on Comparative Evidence


Investigating Mu-1 Opioid Receptor-Mediated Analgesia with Reduced Respiratory Depression

Researchers studying the mu-1 opioid receptor as a target for analgesia can utilize (S)-Meptazinol as a tool compound. The evidence from Spiegel & Pasternak (1984) [1] demonstrates its potent binding (IC50 < 1 nM) to the mu-1 site and its partial agonist profile (sodium shift 8.7) compared to morphine (22.5). Critically, at equianalgesic doses, meptazinol (10 mg/kg i.v.) does not cause the significant respiratory depression seen with morphine (3.5 mg/kg i.v.) [1]. This allows for experiments that can separate the desired analgesic effects from the confounding variable of respiratory compromise, a limitation often encountered with full mu-opioid agonists.

Studying Enantiomer-Specific Contributions to Cholinergic Analgesic Mechanisms

The distinct pharmacological profile of (S)-Meptazinol makes it an essential reagent for dissecting cholinergic contributions to pain relief. The work by Duchesne et al. (1984) [2] clearly shows that the (S)-enantiomer potentiates, rather than inhibits, twitch responses in guinea-pig ileum, an effect enhanced by naloxone, indicating a non-opioid, likely cholinergic, mechanism. In contrast, the (R)-enantiomer acts as a classic opioid agonist in the same assay [2]. Procuring the pure (S)-enantiomer enables research that can specifically activate muscarinic pathways [3] to study their role in analgesia without the confounding effects of mu-opioid receptor activation.

Comparative Obstetric Analgesia Research Focusing on Neonatal Pharmacokinetics

Research teams investigating the safety and pharmacokinetics of analgesics in obstetric settings can benefit from using (S)-Meptazinol as a comparator. Clinical data from Nicholas & Robson (1982) [4] provides a clear quantitative advantage: the neonatal half-life of meptazinol is 3.4 hours, which is significantly shorter than the 22.7-hour half-life of pethidine [4]. This key differentiator, along with the suggestion of fewer neonatal depressant effects [4], makes (S)-Meptazinol a valuable compound for studies aimed at developing or validating safer analgesic protocols for use during labor and delivery.

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